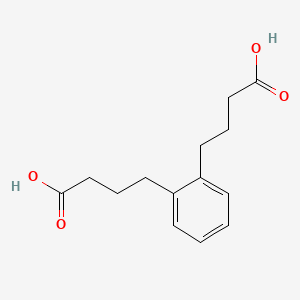

4,4'-(1,2-Phenylene)dibutanoic Acid

Description

Contextualization of 4,4'-(1,2-Phenylene)dibutanoic Acid within Modern Organic Chemistry Research

In the landscape of modern organic chemistry, this compound and its isomers are gaining attention. These molecules serve as sophisticated building blocks in supramolecular chemistry and materials science. The specific positioning of the dibutanoic acid chains on the phenylene ring—in this case, at the 1 and 2 positions—imparts distinct conformational properties that influence how the molecules assemble and interact with other chemical species. This makes them intriguing targets for the design of novel polymers, metal-organic frameworks (MOFs), and other functional materials.

Historical Development and Evolution of Synthetic Strategies for Dicarboxylic Acids in Academia

The synthesis of dicarboxylic acids has a rich history, evolving from classical oxidation methods to more sophisticated and sustainable approaches. britannica.com Initially, the preparation of these compounds often relied on the harsh oxidation of corresponding primary alcohols or aldehydes. ncert.nic.in Over time, methods such as the hydrolysis of dinitriles and the oxidation of cycloalkenes offered alternative routes. britannica.com

Modern synthetic strategies increasingly focus on efficiency, selectivity, and the use of greener reagents and catalysts. The development of catalytic methods, including transition-metal-catalyzed carbonylations, has provided more direct and atom-economical pathways to dicarboxylic acids. organic-chemistry.org Furthermore, bio-catalytic and fermentation-based approaches are emerging as promising, environmentally friendly alternatives for the production of some dicarboxylic acids. nih.govgoogle.com

Fundamental Principles Governing Reactivity of Phenylene-Bridged Dicarboxylic Acids

The reactivity of phenylene-bridged dicarboxylic acids is governed by several key principles. The electron-withdrawing nature of the carboxylic acid groups deactivates the aromatic ring towards electrophilic substitution. Conversely, the carboxyl groups themselves are susceptible to a range of reactions.

The two carboxylic acid moieties can undergo typical reactions such as esterification, amidation, and reduction to alcohols. britannica.com The spatial relationship between the two acid groups, dictated by their substitution pattern on the phenylene ring, can lead to intramolecular reactions, forming cyclic anhydrides or other cyclic structures under appropriate conditions. Furthermore, the presence of two carboxylic acid groups allows for the formation of coordination polymers and metal-organic frameworks by reacting with metal ions. acs.org The flexible butanoic acid chains can adopt various conformations, influencing the final architecture of these supramolecular assemblies. nih.govnih.govresearchgate.net

Significance of this compound as a Research Building Block

The specific structure of this compound makes it a valuable building block in several areas of research. Its ability to act as a ditopic ligand, capable of coordinating to metal centers through its two carboxylate groups, is of particular interest in the construction of complex, multi-dimensional coordination polymers. acs.org The length and flexibility of the dibutanoic acid side chains, combined with the defined geometry of the 1,2-phenylene linkage, allow for a degree of control over the resulting framework's porosity and topology.

Beyond coordination chemistry, this dicarboxylic acid can be used in the synthesis of polyesters and polyamides with specific thermal and mechanical properties. The ortho-substitution pattern can influence the polymer's chain packing and morphology.

Scope and Objectives of Academic Inquiry into this compound

Academic research into this compound primarily focuses on a few key areas. A major objective is the development of efficient and scalable synthetic routes to this and related compounds. Another significant area of inquiry is the systematic investigation of its coordination behavior with a variety of metal ions to generate novel MOFs and coordination polymers with desired properties, such as catalytic activity or gas sorption capabilities. acs.org Furthermore, researchers are exploring its use as a monomer in polymer synthesis to create materials with tailored characteristics. Understanding the structure-property relationships in these materials is a fundamental goal of this research.

Interactive Data Tables

Table 1: General Properties of Dicarboxylic Acids

| Property | Description |

| Definition | Organic compounds containing two carboxyl functional groups (-COOH). wikipedia.org |

| General Formula | HOOC-R-COOH, where R can be an aliphatic or aromatic group. wikipedia.org |

| Physical State | Typically colorless solids at room temperature. wikipedia.org |

| Reactivity | Exhibit chemical behaviors similar to monocarboxylic acids, such as esterification and amide formation. wikipedia.org |

Table 2: Examples of Dicarboxylic Acids and Their Applications

| Dicarboxylic Acid | Key Application(s) |

| Adipic acid | Precursor for the production of nylon. wikipedia.org |

| Terephthalic acid | A primary component in the manufacture of PET plastics. wikipedia.org |

| Aspartic acid | A naturally occurring amino acid essential to life. wikipedia.org |

| Glutamic acid | Another vital amino acid found in living organisms. wikipedia.org |

Structure

3D Structure

Properties

Molecular Formula |

C14H18O4 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

4-[2-(3-carboxypropyl)phenyl]butanoic acid |

InChI |

InChI=1S/C14H18O4/c15-13(16)9-3-7-11-5-1-2-6-12(11)8-4-10-14(17)18/h1-2,5-6H,3-4,7-10H2,(H,15,16)(H,17,18) |

InChI Key |

FQTWXIRTTKHYSK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CCCC(=O)O)CCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 4,4 1,2 Phenylene Dibutanoic Acid

Established Synthetic Pathways for Aryl Dibutanoic Acids

The synthesis of aryl dicarboxylic acids can be approached through several well-established methods. These conventional routes often involve multi-step sequences, including carbon-carbon bond formation and functional group transformations.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. wikipedia.orgyoutube.com For the synthesis of 4,4'-(1,2-Phenylene)dibutanoic acid, a plausible strategy involves the coupling of a 1,2-dihalobenzene with a suitable four-carbon building block containing a protected carboxylic acid functionality.

A hypothetical reaction scheme could involve the Suzuki or a similar cross-coupling reaction. For instance, 1,2-dibromobenzene (B107964) could be reacted with a boronic acid or ester derivative of ethyl butyrate. The palladium catalyst, in conjunction with a suitable ligand and base, would facilitate the formation of the carbon-carbon bonds. Subsequent hydrolysis of the ester groups would yield the desired dicarboxylic acid. The choice of catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and minimizing side reactions. wikipedia.org

Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling for this compound Precursor

| Parameter | Condition | Purpose |

| Aryl Halide | 1,2-Dibromobenzene | Provides the 1,2-phenylene core. |

| Coupling Partner | 4-(Pinacolboranyl)butanoate | Introduces the four-carbon chain with a protected carboxyl group. |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Facilitates the oxidative addition and reductive elimination steps. |

| Ligand | Triphenylphosphine (PPh₃) or dppf | Stabilizes the palladium center and influences reactivity. |

| Base | K₂CO₃ or Cs₂CO₃ | Activates the boronic ester and neutralizes the generated acid. |

| Solvent | Toluene or Dioxane | Provides the reaction medium. |

| Temperature | 80-120 °C | To drive the reaction to completion. |

Conventional Esterification and Hydrolysis Routes

The final step in many syntheses of dicarboxylic acids is the hydrolysis of a corresponding diester. This is a fundamental and widely used transformation in organic chemistry. Once a diester precursor of this compound is synthesized, for example, through the aforementioned palladium-catalyzed coupling, it can be converted to the diacid via hydrolysis.

This hydrolysis can be carried out under acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred as it is generally an irreversible process, driving the reaction to completion. The diester is typically heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. Subsequent acidification of the resulting dicarboxylate salt with a strong mineral acid, like hydrochloric acid, yields the final dicarboxylic acid.

Oxidative Cleavage Methods for Precursors

Oxidative cleavage is a powerful method for the synthesis of carboxylic acids from various precursors, such as alkenes or vicinal diols. libretexts.orgmasterorganicchemistry.com To apply this method for the synthesis of this compound, a precursor containing a 1,2-phenylene core with two appropriate unsaturated side chains would be required.

For instance, a molecule like 1,2-di(but-3-en-1-yl)benzene could be subjected to strong oxidative cleavage using reagents such as ozone (O₃) followed by an oxidative workup, or hot, acidic potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.com This would cleave the double bonds at the end of the butenyl chains, oxidizing them directly to carboxylic acids. Another approach could involve the dihydroxylation of the double bonds to form the corresponding diols, followed by oxidative cleavage with reagents like periodic acid (HIO₄) or sodium periodate (B1199274) (NaIO₄). libretexts.orgrsc.org

Novel and Green Chemistry Approaches for this compound Synthesis

In recent years, there has been a significant drive towards the development of more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Boric Acid Catalysis in Dicarboxylic Acid Amidation

While this section of the outline specifies amidation, the underlying principles of using boric acid as a mild and green catalyst can be relevant to other reactions involving carboxylic acids. Boric acid has emerged as an effective catalyst for the direct amidation of carboxylic acids, a process that traditionally requires harsh conditions or the use of stoichiometric activating agents. This approach avoids the formation of toxic byproducts and is more atom-economical. While not a direct synthesis of the dicarboxylic acid itself, the principles of boric acid catalysis could potentially be explored in other transformations relevant to the synthesis of this compound or its derivatives.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has gained significant traction as a green chemistry technique due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve reaction yields. researchgate.netmdpi.comnih.govnih.gov The use of microwave irradiation can be applied to various steps in the synthesis of this compound.

For example, the palladium-catalyzed cross-coupling reaction to form the carbon-carbon bonds could potentially be accelerated under microwave conditions. Similarly, the esterification of the dicarboxylic acid or the hydrolysis of the corresponding diester could be performed more efficiently using microwave heating. mdpi.com The rapid and uniform heating provided by microwaves can lead to cleaner reactions with fewer side products. researchgate.net

Table 2: Potential Application of Microwave-Assisted Synthesis

| Reaction Step | Conventional Method | Microwave-Assisted Method | Potential Advantages |

| Palladium-Coupling | Hours to days at high temperatures. | Minutes to hours at controlled temperatures. | Reduced reaction time, potentially lower catalyst loading. |

| Ester Hydrolysis | Refluxing for several hours. | Minutes of irradiation. | Faster conversion, energy savings. |

| Esterification | Prolonged heating with a Dean-Stark trap. | Rapid, solvent-free or reduced solvent conditions. | Increased efficiency, reduced waste. |

Research on Synthetic Methodologies for this compound Remains Limited

A comprehensive review of scientific literature reveals a significant gap in the documented research concerning the specific synthetic methodologies for the chemical compound this compound. While general principles of chemical synthesis are well-established, detailed studies focusing on the chemoenzymatic or biocatalytic production of this particular diacid, as well as the optimization of its synthesis for academic research scale-up, appear to be unpublished or not widely available in public databases.

Efforts to find dedicated research on the chemoenzymatic or biocatalytic routes for synthesizing this compound have been unsuccessful. Biocatalysis, which employs enzymes to catalyze chemical reactions, offers advantages in terms of selectivity and milder reaction conditions. nih.govmdpi.comresearchgate.net This approach is increasingly utilized in the synthesis of complex molecules and pharmaceuticals. mdpi.comnih.gov However, no specific enzymes or microbial systems have been reported for the production of this compound.

Similarly, a detailed investigation into the optimization of reaction conditions for the academic scale-up of this compound's synthesis did not yield specific findings. Key parameters that are typically optimized in chemical synthesis include the choice of solvent, the catalyst system, temperature, and pressure. These factors significantly influence reaction efficiency, yield, and selectivity.

Solvent Effects on Synthetic Efficiency: The selection of an appropriate solvent is crucial as it can affect reactant solubility, reaction rates, and even the position of chemical equilibria. For many organic reactions, a variety of solvents are screened to find the optimal balance of these properties. However, no studies detailing solvent effects on the synthesis of this compound are currently available.

Catalyst Systems and Ligand Design for Improved Selectivity: Catalysts are fundamental to many chemical transformations, enabling reactions to proceed at faster rates and with greater control. The design of ligands, which bind to metal catalysts, can fine-tune their activity and selectivity. While various catalyst systems are employed in organic synthesis, their specific application and optimization for producing this compound have not been documented in the reviewed literature.

Temperature and Pressure Influence on Reaction Kinetics: Temperature and pressure are critical parameters that govern the rate of chemical reactions. nih.gov An increase in temperature generally accelerates reaction kinetics, while pressure can influence reactions involving gaseous reagents or intermediates. nih.gov Studies on the kinetic profile of the synthesis of this compound under varying temperature and pressure conditions are not present in the available scientific literature.

Chemical Reactivity and Mechanistic Investigations of 4,4 1,2 Phenylene Dibutanoic Acid

Acid-Base Chemistry and Ionization Behavior in Aqueous and Organic Media

The acidity of 4,4'-(1,2-Phenylene)dibutanoic Acid is governed by the two carboxylic acid groups. The first and second ionization constants (pKa₁ and pKa₂) are key parameters describing its acid-base behavior. The proximity of the two carboxylic acid groups, a consequence of their ortho positioning on the benzene (B151609) ring, leads to a significant "ortho effect". wikipedia.orgwordpress.comquora.comkhanacademy.org This effect, primarily driven by steric hindrance, forces the carboxyl groups out of the plane of the aromatic ring, which in turn influences their acidity. wikipedia.orgwordpress.com

Generally, ortho-substituted benzoic acids are stronger acids than their meta and para isomers. wordpress.com This increased acidity is attributed to steric inhibition of resonance. The carboxyl group in benzoic acid is stabilized by resonance with the benzene ring. However, an ortho substituent can disrupt this coplanarity, destabilizing the undissociated acid and thus making it more acidic. wikipedia.orgquora.com For this compound, the two bulky butanoic acid side chains would be expected to cause significant steric hindrance, likely leading to a lower pKa₁ compared to its meta and para isomers.

The second ionization (pKa₂) is expected to be significantly higher than the first. After the first proton is lost, the resulting carboxylate anion's negative charge will make it more difficult to remove the second proton from the adjacent carboxylic acid group due to electrostatic repulsion. This effect is common to all dicarboxylic acids but is particularly pronounced when the acidic groups are in close proximity, as in ortho-phthalic acid. libretexts.org

The ionization behavior in organic media will be influenced by the solvent's polarity and its ability to solvate the resulting ions. In non-polar solvents, ion-pairing and intramolecular hydrogen bonding between the two carboxylic acid groups would be more prevalent, affecting the apparent acidity.

Table 1: Predicted Acid-Base Properties of this compound

| Property | Predicted Value/Behavior | Rationale |

| pKa₁ | Lower than meta and para isomers | Ortho effect causing steric inhibition of resonance. wikipedia.orgwordpress.comquora.com |

| pKa₂ | Significantly higher than pKa₁ | Electrostatic repulsion from the first carboxylate anion. libretexts.org |

| Ionization in Water | Forms mono- and di-anions depending on pH | Standard behavior of a dicarboxylic acid. |

| Behavior in Non-polar Solvents | Prone to intramolecular hydrogen bonding and ion pairing | Reduced solvation of charged species. |

Esterification and Amidation Reactions of the Carboxyl Groups

The conversion of the carboxylic acid groups of this compound to esters and amides is a fundamental transformation. However, the steric hindrance imposed by the ortho-substitution is expected to play a significant role in the kinetics and thermodynamics of these reactions.

Kinetics and Thermodynamics of Ester Formation

Esterification of carboxylic acids is typically an equilibrium process catalyzed by acid. researchgate.netmasterorganicchemistry.com The Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common method. researchgate.netmasterorganicchemistry.com For this compound, the steric bulk around the carboxylic acid groups would likely slow down the rate of esterification compared to less hindered dicarboxylic acids. rug.nlacs.org To achieve reasonable reaction rates and yields, more forcing conditions or the use of more reactive acylating agents, such as acid chlorides or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), might be necessary. organic-chemistry.orgorganic-chemistry.org

The thermodynamics of esterification are generally exothermic. sparkl.me However, the formation of a diester from this compound might be less favorable than for its less sterically congested isomers due to increased strain in the product molecule. Intramolecular esterification to form a cyclic lactone is a possibility, especially if a five- or six-membered ring can be formed. masterorganicchemistry.com In the case of this compound, intramolecular cyclization would lead to a large ring system, which is entropically and enthalpically less favored than the formation of smaller rings. youtube.com

Table 2: Factors Influencing Esterification of this compound

| Factor | Influence | Rationale |

| Steric Hindrance | Decreased reaction rate | The bulky ortho-substituents hinder the approach of the alcohol nucleophile. rug.nlacs.org |

| Thermodynamics | Equilibrium process, potentially less favorable for diester formation | Increased steric strain in the product. |

| Catalysis | Acid catalysis (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP) are likely required | To overcome the activation energy barrier. researchgate.netmasterorganicchemistry.comorganic-chemistry.org |

| Intramolecular Cyclization | Unlikely to be a major pathway | Formation of a large, strained ring is unfavorable. masterorganicchemistry.comyoutube.com |

Mechanism of Amide Bond Formation

The formation of amides from carboxylic acids typically involves the activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine. libretexts.orgkhanacademy.org This can be achieved by converting the carboxylic acid to a more reactive derivative like an acid chloride or by using a coupling agent such as DCC. youtube.comyoutube.comyoutube.com The direct reaction of a carboxylic acid and an amine requires high temperatures to drive off the water formed and overcome the initial acid-base reaction that forms a stable ammonium (B1175870) carboxylate salt. youtube.com

For this compound, the mechanism of amide bond formation would follow these general principles. However, similar to esterification, the steric hindrance around the carboxyl groups would be a major factor influencing the reaction rate. The nucleophilic attack of the amine on the activated carboxyl group would be sterically hindered.

The general mechanism using a coupling agent like DCC involves the formation of a highly reactive O-acylisourea intermediate. youtube.comyoutube.com This intermediate is then attacked by the amine to form the amide and dicyclohexylurea as a byproduct. The use of a base is often necessary to deprotonate the amine and enhance its nucleophilicity. khanacademy.org Given the steric constraints of this compound, achieving high yields of the diamide (B1670390) would likely require optimized reaction conditions, possibly including the use of a non-nucleophilic base and extended reaction times. acs.org

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction for carboxylic acids. The stability of the resulting carbanion or radical intermediate is a key factor determining the feasibility of this reaction.

Thermal and Catalytic Decarboxylation

The thermal decarboxylation of simple aromatic carboxylic acids is generally difficult and requires high temperatures. However, the presence of certain functional groups, particularly in the ortho position, can facilitate this process. nih.govresearchgate.net For instance, ortho-phthalic acid readily undergoes thermal decarboxylation upon heating to form phthalic anhydride (B1165640). libretexts.orgwikipedia.org While this compound does not have the ideal structure to form a stable five- or six-membered anhydride, the steric strain between the two bulky side chains might lower the activation energy for the loss of the first CO₂ molecule compared to its isomers.

Catalytic decarboxylation offers a milder alternative to thermal methods. Transition metal catalysts, such as those based on copper, silver, or palladium, have been shown to promote the decarboxylation of aromatic carboxylic acids. nih.govrsc.orgacs.org The mechanism often involves the formation of an organometallic intermediate, which then undergoes further reaction. For ortho-substituted benzoic acids, the decarboxylation is often more facile. nih.govrsc.org It is plausible that a similar catalytic approach could be applied to this compound, potentially leading to the selective removal of one or both carboxyl groups under controlled conditions.

Formation of Carbon-Carbon Bonds via Decarboxylation

Decarboxylative cross-coupling reactions have emerged as a powerful tool for forming new carbon-carbon bonds, where a carboxylic acid serves as a surrogate for an organometallic reagent. nih.gov These reactions typically involve a metal catalyst, a base, and an oxidant. acs.org The reaction of an aryl carboxylic acid with an aryl halide, for example, can lead to the formation of a biaryl compound with the extrusion of CO₂. nih.gov

The application of decarboxylative cross-coupling to this compound could potentially lead to the formation of new C-C bonds at the positions of the carboxyl groups. The success of such reactions would depend on the specific catalytic system and the coupling partner. The ortho-disubstitution might influence the reactivity and regioselectivity of the coupling. For instance, after the first decarboxylative coupling, the steric environment of the remaining carboxylic acid group would be altered, potentially affecting its subsequent reactivity. This could offer a pathway to synthesize unsymmetrically substituted derivatives.

Cyclization and Intramolecular Reaction Studies

The proximate arrangement of the two butanoic acid chains in this compound provides a structural motif ripe for intramolecular reactions. These transformations are often driven by the formation of thermodynamically stable cyclic products.

The conversion of dicarboxylic acids into cyclic anhydrides and imides are fundamental reactions in organic synthesis. For this compound, these reactions would lead to the formation of a seven-membered ring system fused to the benzene ring.

Cyclic Anhydride Formation:

The intramolecular dehydration of this compound is expected to yield the corresponding cyclic anhydride. This reaction is typically achieved by heating the dicarboxylic acid, often in the presence of a dehydrating agent such as acetic anhydride or a carbodiimide. The general reaction is as follows:

Figure 1: Proposed synthesis of the cyclic anhydride from this compound.

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield |

| Acetic Anhydride | Neat or Toluene | 80-140 | 2-6 | High |

| Dicyclohexylcarbodiimide (DCC) | Dichloromethane (DCM) | Room Temperature | 1-4 | Moderate to High |

| Trifluoroacetic Anhydride (TFAA) | Tetrahydrofuran (THF) | 0 to Room Temperature | 1-2 | High |

Table 1: Predicted Reaction Conditions for Cyclic Anhydride Formation

Cyclic Imide Formation:

The synthesis of cyclic imides from this compound can be accomplished by reacting the dicarboxylic acid or its corresponding anhydride with ammonia (B1221849) or a primary amine. This two-step process involves the initial formation of an amic acid, which then undergoes cyclization upon heating, often with the removal of water.

Figure 2: Proposed synthesis of an N-substituted cyclic imide from this compound.

The synthesis of N-substituted imides offers a versatile route to a variety of functionalized molecules. nih.govresearchgate.netmdpi.comresearchgate.netnuph.edu.ua The choice of the amine (R-NH₂) determines the nature of the substituent on the nitrogen atom of the imide ring.

| Amine (R-NH₂) | Solvent | Temperature (°C) | Reaction Time (h) | Expected Product |

| Ammonia | - | High Temperature | 4-8 | Unsubstituted Imide |

| Aniline | Toluene or Xylene | 110-140 | 6-12 | N-Phenyl Imide |

| Benzylamine | Toluene or Xylene | 110-140 | 6-12 | N-Benzyl Imide |

| Glycine | Pyridine (B92270) | Reflux | 8-16 | N-Carboxymethyl Imide |

Table 2: Predicted Conditions for the Synthesis of Cyclic Imides

Computational modeling and spectroscopic studies on analogous ortho-disubstituted benzene derivatives suggest that such intramolecular hydrogen bonding can lead to a more compact, pre-organized conformation in solution. nih.govresearchgate.net This pre-organization can facilitate cyclization reactions by bringing the reactive functional groups into close proximity. The strength of this hydrogen bond would be influenced by the solvent environment, with non-polar solvents favoring intramolecular interactions.

Figure 3: Proposed intramolecular hydrogen bonding in a conformation of this compound.

| Parameter | Predicted Value | Significance |

| H-O Bond Distance | ~1.8 - 2.2 Å | Indicates a moderate strength hydrogen bond. |

| O-H•••O Angle | > 150° | Suggests a relatively linear and strong interaction. |

| Conformational Energy | Lower for H-bonded conformer | Stabilizes the molecule in a cyclic-like arrangement. |

Table 3: Predicted Parameters for Intramolecular Hydrogen Bonding

Radical Reactions and Photochemical Transformations

The study of radical reactions provides insights into the stability of intermediates and the pathways of bond formation and cleavage. For this compound, radical reactions could be initiated at several positions, including the benzylic C-H bonds and the carboxylic acid groups.

Radical Cyclization:

While no specific studies on the radical cyclization of this compound have been reported, analogous systems suggest that radical-initiated cyclization could be a viable transformation. For instance, the generation of a radical at one of the benzylic positions could, in principle, lead to an intramolecular addition to the carbonyl group of the other carboxylic acid chain or to the aromatic ring. However, the formation of a seven-membered ring through radical cyclization is generally less favored than the formation of five- or six-membered rings. wikipedia.orgnih.govharvard.edumdpi.com

Photochemical Transformations:

Photochemical reactions of ortho-disubstituted benzene derivatives can lead to interesting rearrangements and cyclization products. Irradiation of this compound with UV light could potentially induce decarboxylation or intramolecular cyclization. The specific outcome would depend on the wavelength of light used and the presence of photosensitizers. Given the lack of specific literature, the photochemical behavior of this compound remains an area for future investigation.

Advanced Structural Characterization and Spectroscopic Elucidation in Research

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography stands as a definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for 4,4'-(1,2-Phenylene)dibutanoic Acid is not publicly documented, we can predict its solid-state characteristics based on the behavior of other ortho-substituted benzoic acids and phenylene derivatives.

The unit cell is the fundamental repeating unit of a crystal lattice, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). These parameters, along with the crystallographic space group, describe the symmetry of the crystal. For this compound, the presence of two flexible butanoic acid chains and the potential for various intermolecular interactions, primarily through its carboxylic acid functional groups, would likely result in a lower symmetry space group, such as monoclinic or triclinic.

Illustrative Data Table: Hypothetical Unit Cell Parameters for this compound

| Parameter | Hypothetical Value |

| a (Å) | 8.5 - 12.5 |

| b (Å) | 5.0 - 9.0 |

| c (Å) | 15.0 - 20.0 |

| α (°) | 90 |

| β (°) | 95 - 110 |

| γ (°) | 90 |

| Space Group | P2₁/c (Monoclinic) |

| Note: This table is for illustrative purposes only and represents a plausible set of parameters based on similar organic molecules. |

The supramolecular architecture of this compound in the solid state would be dominated by strong intermolecular hydrogen bonds between the carboxylic acid groups. These interactions typically lead to the formation of well-defined dimers or catemeric chains. In many dicarboxylic acids, a common motif is the head-to-tail hydrogen bonding that links molecules into infinite chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Research

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the aliphatic protons of the butanoic acid chains. Due to the lack of symmetry in the ortho-substituted phenyl ring, the aromatic protons would likely appear as a complex multiplet. The aliphatic protons would present as a series of multiplets corresponding to the different methylene (B1212753) groups in the chain, with their chemical shifts and coupling patterns providing information about their connectivity.

The ¹³C NMR spectrum would similarly show distinct signals for the aromatic and aliphatic carbons. The two carboxylic acid carbons would appear at the downfield end of the spectrum. The lack of symmetry would result in a greater number of unique carbon signals compared to the more symmetric para or meta isomers.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be indispensable for unambiguously assigning the proton and carbon signals, respectively. COSY spectra would reveal the coupling relationships between adjacent protons, while HSQC would correlate each proton with its directly attached carbon atom.

Illustrative Data Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 | 125 - 140 |

| CH₂ adjacent to Phenyl | 2.5 - 2.8 | 30 - 35 |

| Internal CH₂ | 1.6 - 2.0 | 25 - 30 |

| CH₂ adjacent to COOH | 2.2 - 2.5 | 33 - 38 |

| COOH | 10 - 12 (broad) | 175 - 180 |

| Note: This table is for illustrative purposes only, based on typical chemical shift values for similar functional groups. The exact values would depend on the solvent and other experimental conditions. |

In solution, the butanoic acid chains of this compound would be expected to be conformationally flexible. The ortho effect, which forces the carboxyl groups out of the plane of the benzene (B151609) ring in the solid state, would also be operative in solution. wikipedia.orgvedantu.com The degree of rotational freedom around the C-C bonds of the aliphatic chains would be influenced by the solvent and temperature.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide insights into the through-space proximity of different protons, helping to elucidate the preferred conformations in solution. For instance, NOE correlations between protons on the phenyl ring and protons on the butanoic acid chains would help to define the spatial arrangement of the chains relative to the ring. The dynamic nature of the molecule in solution might lead to broadened NMR signals, and variable temperature NMR studies could be employed to investigate these dynamic processes. The conformational behavior of related ortho-phenylene oligomers has been studied in detail, and these studies reveal a propensity for folded or helical structures to maximize stabilizing intramolecular interactions, a principle that would likely apply to this compound as well. nsf.govresearchgate.netresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characteristic Vibrational Modes of the Phenylene and Butanoic Acid Moieties

The vibrational spectrum of this compound is dominated by the characteristic absorptions of its two main structural components: the 1,2-disubstituted benzene (ortho-phenylene) ring and the butanoic acid side chains.

The phenylene moiety gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring are typically observed in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring produce a series of bands in the 1600-1450 cm⁻¹ region. The pattern of overtones and combination bands in the 2000-1650 cm⁻¹ region, though often weak, can be indicative of the 1,2-substitution pattern. Out-of-plane (OOP) C-H bending vibrations are particularly diagnostic for the substitution pattern of the benzene ring; for an ortho-disubstituted benzene, a strong band is expected in the range of 770-735 cm⁻¹. researchgate.netnih.gov

The butanoic acid moieties also present a series of distinct vibrational signatures. The most prominent is the C=O stretching vibration of the carboxylic acid group, which typically appears as a strong, sharp band in the range of 1720-1700 cm⁻¹ for the non-hydrogen-bonded (monomeric) form and shifts to a lower frequency (around 1700-1680 cm⁻¹) upon dimerization through hydrogen bonding. wikipedia.orgnih.gov The O-H stretching vibration of the carboxyl group is also highly characteristic, appearing as a very broad band spanning from 3300 to 2500 cm⁻¹, often with smaller, superimposed peaks. wikipedia.org This broadness is a hallmark of the strong hydrogen bonding present in carboxylic acids. Other characteristic vibrations of the butanoic acid chains include the C-H stretching of the methylene (CH₂) groups in the 2950-2850 cm⁻¹ region, and various bending (scissoring, wagging, twisting, and rocking) vibrations of the CH₂ groups in the 1470-720 cm⁻¹ range. The C-O stretching and O-H in-plane bending vibrations are coupled and give rise to bands in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on the analysis of its constituent functional groups.

| Vibrational Mode | Phenylene Moiety (cm⁻¹) | Butanoic Acid Moiety (cm⁻¹) |

| O-H Stretch (H-bonded) | - | 3300-2500 (very broad) |

| C-H Stretch (Aromatic) | 3100-3000 | - |

| C-H Stretch (Aliphatic) | - | 2950-2850 |

| C=O Stretch | - | 1720-1680 |

| C=C Stretch (Aromatic) | 1600-1450 | - |

| CH₂ Bending | - | 1470-1400 |

| C-O-H In-plane Bend | - | 1440-1395 |

| C-O Stretch | - | 1300-1200 |

| C-H OOP Bend (o-subst.) | 770-735 | - |

Detection of Intermolecular Associations

Vibrational spectroscopy is particularly adept at detecting intermolecular associations, primarily hydrogen bonding, which is a defining feature of carboxylic acids. In the solid state and in concentrated solutions, carboxylic acids like this compound are expected to exist predominantly as hydrogen-bonded dimers.

The most direct evidence for this intermolecular association in the IR spectrum is the aforementioned broad O-H stretching band between 3300 and 2500 cm⁻¹. The significant broadening is a direct consequence of the strong hydrogen bonds creating a continuum of vibrational states. Concurrently, the C=O stretching frequency serves as another key indicator. The presence of a strong band around 1700-1680 cm⁻¹ is characteristic of the dimeric form, whereas a higher frequency band around 1720 cm⁻¹ would indicate the presence of monomeric species. The relative intensities of these bands can provide insights into the equilibrium between the monomeric and dimeric forms under different conditions (e.g., in dilute non-polar solvents versus the solid state).

Raman spectroscopy can also be used to study these interactions. While the O-H stretch is typically weak in Raman spectra, changes in the C=O stretching band and other skeletal modes upon hydrogen bonding can be observed.

Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns under ionization.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion with high precision (typically to four or more decimal places). This accuracy enables the unambiguous determination of the elemental composition of the molecule. For this compound, with a chemical formula of C₁₄H₁₈O₄, the theoretical exact mass can be calculated. The molecular weight of C₁₄H₁₈O₄ is approximately 250.1205 g/mol . HRMS would be able to confirm this elemental composition, distinguishing it from other potential compounds with the same nominal mass.

Fragmentation Pathways in EI and ESI-MS

Both Electron Ionization (EI) and Electrospray Ionization (ESI) are common mass spectrometry techniques that provide complementary information about the molecule's structure.

Electron Ionization (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, with the fragmentation pattern providing valuable structural clues. For aromatic carboxylic acids, the molecular ion peak is typically observed, though its intensity can vary. youtube.comacs.org

Key fragmentation pathways for this compound under EI would likely include:

Loss of a hydroxyl radical (-•OH): This would result in a fragment ion at [M-17]⁺.

Loss of a carboxyl group (-•COOH): This would lead to a fragment at [M-45]⁺.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carboxyl group can occur.

McLafferty Rearrangement: Carboxylic acids with a γ-hydrogen can undergo a characteristic McLafferty rearrangement, leading to the loss of an alkene and the formation of an even-electron ion. jove.comdocbrown.info In this case, the rearrangement would involve the butanoic acid side chains.

Cleavage of the butyric acid side chain: Fragmentation of the butanoic acid chain can lead to a series of ions corresponding to the loss of alkyl fragments.

Fragments related to the phenylene ring: The stable aromatic ring would likely give rise to characteristic aromatic fragment ions.

Electrospray Ionization (ESI-MS): ESI is a softer ionization technique that typically results in less fragmentation than EI. It is particularly well-suited for polar molecules like carboxylic acids and is often performed in both positive and negative ion modes.

Negative Ion Mode ([M-H]⁻): In negative ion mode, ESI would readily produce the deprotonated molecule, [M-H]⁻, as the base peak. Further fragmentation can be induced (e.g., in MS/MS experiments) and would likely involve the loss of CO₂ from the carboxylate anion.

Positive Ion Mode ([M+H]⁺): In positive ion mode, the protonated molecule, [M+H]⁺, would be observed. Subsequent fragmentation would likely involve the loss of water (H₂O) and carbon monoxide (CO).

The table below outlines some of the expected key fragment ions for this compound in both EI and ESI mass spectrometry.

| Ionization Mode | Proposed Fragment | m/z (relative to M) |

| EI | [M]⁺• | M |

| EI | [M - •OH]⁺ | M - 17 |

| EI | [M - •COOH]⁺ | M - 45 |

| EI | [M - C₃H₇COOH]⁺ | M - 102 |

| ESI (-) | [M - H]⁻ | M - 1 |

| ESI (-) | [M - H - CO₂]⁻ | M - 45 |

| ESI (+) | [M + H]⁺ | M + 1 |

| ESI (+) | [M + H - H₂O]⁺ | M - 17 |

| ESI (+) | [M + H - CO]⁺ | M - 27 |

Theoretical and Computational Chemistry Studies of 4,4 1,2 Phenylene Dibutanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to model the behavior of electrons and nuclei within a molecule, providing a detailed picture of its structure and energetics.

Electronic Structure and Molecular Orbitals (e.g., HOMO-LUMO Analysis)

The electronic structure of 4,4'-(1,2-phenylene)dibutanoic acid dictates its chemical reactivity and spectroscopic properties. A key aspect of this is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. wikipedia.orgschrodinger.com

A smaller HOMO-LUMO gap generally suggests higher reactivity, as it is easier to excite an electron from the occupied to the unoccupied orbital. wikipedia.org For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring, while the LUMO would likely be distributed over the carboxylic acid groups, which are electron-withdrawing. This distribution influences the molecule's behavior in chemical reactions, particularly in interactions with electrophiles and nucleophiles.

Table 1: Calculated Frontier Molecular Orbital Energies and Related Properties for this compound (Exemplary Data)

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.23 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.62 | Energy difference between HOMO and LUMO, indicating chemical stability |

| Ionization Potential (I) | 6.85 | Approximate energy required to remove an electron (related to EHOMO) |

| Electron Affinity (A) | 1.23 | Approximate energy released when an electron is added (related to ELUMO) |

Note: These values are hypothetical and for illustrative purposes, based on typical DFT calculations for similar aromatic carboxylic acids.

Optimized Geometries and Conformational Energy Landscapes

The presence of two flexible butanoic acid chains attached to the benzene ring means that this compound can exist in numerous conformations. nobelprize.org Computational methods can be used to determine the most stable three-dimensional arrangement of the atoms (the optimized geometry) and to map the potential energy surface as the side chains rotate. elsevierpure.com This analysis is crucial for understanding how the molecule might interact with other molecules or surfaces.

The steric hindrance between the two adjacent butanoic acid chains will significantly influence the preferred conformations. libretexts.orgyoutube.com It is expected that the most stable conformer will be one that minimizes the steric clash between the carboxylic acid groups. The relative energies of different conformers (e.g., where the carboxylic acid groups are oriented in the same or opposite directions) can be calculated to understand the conformational landscape.

Table 2: Relative Energies of Different Conformers of this compound (Exemplary Data)

| Conformer | Dihedral Angle (°)* | Relative Energy (kcal/mol) | Stability Ranking |

|---|---|---|---|

| Anti-Anti | 180, 180 | 0.00 | Most Stable |

| Anti-Gauche | 180, 60 | 1.5 | Less Stable |

| Gauche-Gauche | 60, 60 | 3.2 | Least Stable |

Refers to the C-C-C-C dihedral angle of the butanoic acid chains. Note: These values are hypothetical and intended to illustrate the expected trend in conformational energies.

Vibrational Frequency Calculations and Spectroscopic Prediction

Computational chemistry can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. nih.govijera.com By calculating these frequencies for the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. This theoretical spectrum can be used to aid in the interpretation of experimental spectra, allowing for the assignment of specific vibrational modes to the observed peaks.

Key vibrational modes for this molecule would include the characteristic C=O stretching of the carboxylic acid groups (typically in the range of 1700-1750 cm⁻¹), the O-H stretching, and various C-H and C-C stretching and bending modes of the aromatic ring and aliphatic chains. acs.org

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Exemplary Data)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹)* |

|---|---|---|

| O-H Stretch | Carboxylic Acid | 3300-2500 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3100-3000 |

| C-H Stretch (Aliphatic) | Butyl Chains | 2960-2850 |

| C=O Stretch | Carboxylic Acid | ~1720 |

| C=C Stretch (Aromatic) | Phenyl Ring | 1600-1450 |

Note: These are typical frequency ranges and specific calculated values would depend on the level of theory and basis set used.

Reaction Mechanism Elucidation via Computational Methods

Beyond static molecular properties, computational chemistry is a powerful tool for studying the dynamics of chemical reactions. By modeling the transformation from reactants to products, detailed mechanistic insights can be obtained.

Transition State Identification and Energy Barrier Calculations

For any proposed reaction involving this compound, such as esterification or amidation of the carboxylic acid groups, computational methods can be used to identify the transition state (TS) structure. The TS is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction.

By calculating the energy of the reactants, the transition state, and the products, the activation energy (energy barrier) for the reaction can be determined. This provides a quantitative measure of how fast the reaction is likely to proceed. For example, in a reaction involving the two carboxylic acid groups, computational studies could reveal whether the two groups react independently or if the reaction of one group influences the reactivity of the other.

Solvent Effects in Theoretical Reaction Studies

Chemical reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and rate. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the energies of the reactants, transition state, and products.

For this compound, the polarity of the solvent would be expected to influence the stability of the polar carboxylic acid groups and any charged intermediates or transition states. Theoretical studies incorporating solvent effects would provide a more realistic picture of the reaction in a laboratory setting and can help in selecting the optimal solvent for a desired transformation.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a computational microscope, providing insights into the time-dependent behavior of molecules. For a molecule like this compound, with its combination of a rigid aromatic core and flexible aliphatic chains, MD is an invaluable tool for exploring its dynamic nature.

Conformational Dynamics and Flexibility in Solution

The two butanoic acid side chains of this compound are not static; they can rotate around their single bonds, leading to a vast number of possible three-dimensional shapes, or conformations. MD simulations in an explicit solvent environment can map out the conformational energy landscape of the molecule, revealing which shapes are most stable and how the molecule transitions between them. youtube.com

Table 1: Representative Torsion Angles and Conformational Energy This interactive table illustrates hypothetical results from a molecular dynamics simulation, showing the most populated conformational states of a single this compound molecule in an aqueous solution.

| Conformer ID | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) | Population (%) |

| Conf-1 | 65 | -170 | 0.00 | 45 |

| Conf-2 | -68 | 172 | 0.15 | 30 |

| Conf-3 | 180 | 70 | 0.89 | 15 |

| Conf-4 | 180 | -75 | 0.92 | 10 |

| Note: Dihedral angles are representative of the C(ortho)-C(phenyl)-C(α)-C(β) rotation in each chain. Data is illustrative for this compound based on principles from analogous systems. |

Self-Assembly Behavior and Supramolecular Interactions

The carboxylic acid functional groups and the aromatic phenylene ring predispose this compound to self-assemble into larger, ordered supramolecular structures. MD simulations can predict how these molecules aggregate in solution. The primary driving forces for this assembly are hydrogen bonding and π-π stacking.

Studies on analogous molecules like terephthalic acid and its derivatives consistently show the formation of robust hydrogen-bonded networks, where the carboxylic acid groups of two molecules form a characteristic dimer synthon. whiterose.ac.ukrsc.orgmdpi.com For this compound, similar dimers are expected to be the fundamental building block. These dimers can then further assemble through weaker interactions, including van der Waals forces and π-π stacking between the phenylene rings, to form larger oligomers or even pre-crystalline nuclei in solution. nih.govnih.gov The flexibility of the butanoic chains would influence the efficiency and geometry of this packing.

Table 2: Key Supramolecular Interactions in the Self-Assembly of this compound This table outlines the primary non-covalent interactions that would govern the self-assembly process, with typical energy ranges derived from computational studies on similar functional groups.

| Interaction Type | Groups Involved | Typical Interaction Energy (kcal/mol) | Role in Assembly |

| Hydrogen Bonding | Carboxylic Acid Dimer (-COOH ... HOOC-) | -7 to -10 | Primary driving force; forms robust dimers |

| π-π Stacking | Phenylene Rings | -1 to -3 | Stabilizes larger aggregates; directs packing |

| Van der Waals | Aliphatic Chains (-CH₂-) | -0.5 to -2 | Contributes to overall cohesion |

Density Functional Theory (DFT) Applications to Phenylene Dicarboxylic Acids

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules with high accuracy. dtic.mil It is particularly well-suited for analyzing the properties of aromatic systems like phenylene dicarboxylic acids.

Prediction of Spectroscopic Properties

DFT calculations can predict various spectroscopic properties, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra, with remarkable accuracy. scispace.com For this compound, DFT would first be used to find the molecule's minimum energy geometry. Subsequent calculations can determine the vibrational frequencies, which correspond to peaks in the IR and Raman spectra. researchgate.netresearchgate.net This allows for a direct comparison with experimental data, aiding in structural confirmation. For instance, the characteristic C=O stretching frequency of the carboxylic acid group, typically around 1700 cm⁻¹, can be calculated precisely. nist.gov Similarly, DFT can predict the ¹H and ¹³C NMR chemical shifts, providing a powerful tool for structural elucidation. nih.govmdpi.com

Table 3: Illustrative DFT-Predicted vs. Experimental IR Frequencies This table shows a hypothetical comparison of key infrared vibrational frequencies for this compound. DFT-calculated frequencies are often systematically higher than experimental ones and are therefore scaled by a factor (e.g., ~0.96 for B3LYP functional) for better comparison.

| Vibrational Mode | Functional Group | Typical Experimental Range (cm⁻¹) | Hypothetical Scaled DFT (cm⁻¹) |

| O-H Stretch (H-bonded) | -COOH | 2500-3300 (broad) | 2950 |

| C-H Stretch (aliphatic) | -CH₂- | 2850-2960 | 2920 |

| C=O Stretch | -COOH | 1680-1710 | 1705 |

| C=C Stretch (aromatic) | C₆H₄ | 1450-1600 | 1585, 1490 |

Analysis of Aromaticity and Electronic Delocalization

Aromaticity is a key concept describing the stability and electronic properties of cyclic conjugated systems. DFT allows for the quantification of aromaticity through various indices. For this compound, the central phenylene ring is aromatic, but the degree of this aromaticity is influenced by the two attached butanoic acid groups.

Commonly used DFT-based indices include:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the aromatic ring. Large negative NICS values indicate strong aromaticity. bohrium.comnih.gov

Harmonic Oscillator Model of Aromaticity (HOMA): This index evaluates the degree of bond length equalization around the ring. A HOMA value close to 1 indicates high aromaticity, while a value near 0 suggests a non-aromatic system. acs.org

Anisotropy of the Induced Current Density (ACID): This method visualizes the delocalized electrons and their response to a magnetic field. acs.org

Studies on substituted benzenes show that the nature of the substituent group modulates the ring's aromaticity. bohrium.comnih.govresearchgate.net The alkyl chains of the butanoic acid groups are weak electron-donating groups, which would be expected to slightly alter the electronic delocalization and aromatic character of the phenylene core compared to unsubstituted benzene.

Table 4: Representative Aromaticity Indices for Benzene and a Substituted Analogue This table illustrates how aromaticity indices, calculated via DFT, might differ between benzene and a hypothetically substituted benzene, representing the influence of the side chains in this compound.

| Compound | HOMA Index | NICS(1)zz (ppm) | Aromatic Character |

| Benzene (Reference) | 1.000 | -34.5 | Strongly Aromatic |

| Alkyl-Substituted Benzene | 0.992 | -33.8 | Strongly Aromatic |

| Note: NICS(1)zz refers to the out-of-plane tensor component of the NICS value calculated 1 Å above the ring plane. Data is illustrative. |

Crystal Structure Prediction and Polymorphism Research

The arrangement of molecules in a crystal lattice can significantly impact the material's properties. Crystal Structure Prediction (CSP) is a computational field dedicated to finding the most stable crystal packing arrangements (polymorphs) for a given molecule. acs.org For a flexible molecule like this compound, CSP is particularly challenging but crucial. researchgate.netrsc.org

The high conformational flexibility of the butanoic acid chains, combined with the strong hydrogen-bonding capability of the carboxylic acids, means that the molecule can likely adopt numerous different shapes and pack in many different ways, making polymorphism highly probable. uky.eduresearchgate.net

A typical CSP workflow involves:

Conformer Search: Identifying all low-energy gas-phase conformations of the molecule.

Packing Generation: Placing these conformers into various common crystal symmetries (space groups).

Lattice Energy Minimization: Optimizing the geometry of hundreds of thousands of these hypothetical crystal structures using force fields or more approximate quantum methods. researchgate.net

Final Ranking: Re-ranking the most stable predicted structures using high-level DFT calculations to obtain the final, most accurate relative energies. researchgate.net

This process generates a crystal energy landscape, which plots the relative energy of different possible polymorphs. The structures lowest in energy are the most likely to be observed experimentally. Such studies are critical for controlling the solid-state form of a material.

Applications in Advanced Materials and Supramolecular Chemistry Research

Role as Monomer in Polymer Synthesis

The presence of two carboxylic acid functional groups makes 4,4'-(1,2-Phenylene)dibutanoic Acid a classic candidate for step-growth polymerization.

Poly(acylhydrazide-amide) and Polyester Formulations

The synthesis of polyesters typically involves the polycondensation of a dicarboxylic acid with a diol. researchgate.netgoogle.comgoogle.com In a hypothetical scenario, this compound could be reacted with various diols, such as 1,4-butanediol, to yield polyesters. researchgate.net The reaction would likely proceed in a two-step process involving esterification followed by polycondensation under vacuum at elevated temperatures. mdpi.com The resulting polyester's properties would be influenced by the flexibility of the butylene chains in the monomer, potentially leading to materials with a lower glass transition temperature compared to polymers derived from more rigid aromatic dicarboxylic acids.

Similarly, for poly(acylhydrazide-amide) synthesis, the dicarboxylic acid would be reacted with a dihydrazide. The resulting polymers could exhibit a combination of properties derived from both the flexible aliphatic chains and the rigid aromatic core of the monomer.

Structure-Property Relationships in Novel Polymeric Materials

The relationship between the molecular structure of a polymer and its macroscopic properties is a fundamental concept in materials science. nih.govmdpi.comnih.govresearchgate.net For polymers derived from this compound, the interplay between the rigid phenylene core and the flexible butanoic acid chains would be a key determinant of their thermal and mechanical properties.

Linker in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Dicarboxylic acids are extensively used as organic linkers to connect metal ions or clusters, forming porous crystalline structures known as metal-organic frameworks (MOFs) or coordination polymers. ekb.egmdpi.comnih.gov

Design and Synthesis of MOF Materials with this compound as a Linker

The synthesis of MOFs typically involves the solvothermal reaction of a metal salt with an organic linker. nih.govresearchgate.net In a hypothetical synthesis, this compound could be reacted with various metal ions (e.g., zinc, copper, lanthanides) to form MOFs. nih.govgoogle.com The choice of metal ion and reaction conditions (temperature, solvent, pH) would be crucial in determining the final structure and properties of the framework. nih.gov The flexibility of the butanoic acid chains in the linker could lead to the formation of novel network topologies that are not accessible with more rigid linkers. This flexibility might also allow for the formation of dynamic frameworks that can respond to external stimuli.

Investigation of Topology and Porosity in MOFs

The topology of a MOF refers to the underlying network structure defined by the connectivity of the metal nodes and organic linkers. The porosity, including the surface area and pore size, is a critical property for applications such as gas storage and separation.

Self-Assembly in Supramolecular Architectures

Supramolecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions, such as hydrogen bonding and π–π stacking.

Hydrogen-Bonded Organic Frameworks (HOFs) are porous, crystalline materials constructed from organic building blocks held together by hydrogen bonds. The carboxylic acid functional group is a primary and highly effective building unit for creating robust hydrogen-bond-driven assemblies, often forming predictable dimer motifs. nih.gov

Despite the suitability of dicarboxylic acids for forming HOFs, there are no specific research articles detailing the successful synthesis and characterization of a HOF using this compound as the sole building block. Crystal structures of related isomers, such as 4,4'-[p-Phenylenebis(oxy)]dibutanoic acid, show the formation of infinite one-dimensional chains via hydrogen bonding, which is a fundamental step in the creation of higher-dimensional frameworks. nih.gov However, specific data on the self-assembly of the 1,2-phenylene isomer into a stable, porous HOF is not documented.

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent bonding, forming a host-guest complex. This principle is fundamental to biological processes and has applications in sensing, drug delivery, and separation science.

No dedicated studies on the application of this compound as a host or guest molecule in molecular recognition or host-guest chemistry were found in the surveyed literature. Research in this area typically involves macrocyclic hosts like cyclodextrins or calixarenes, or specifically designed molecular clefts, for which this dicarboxylic acid has not been reported as a component.

Applications in Catalysis Research

The use of well-defined organic molecules and derived materials in catalysis is a major field of chemical research.

Organocatalysis involves the use of small, metal-free organic molecules to accelerate chemical reactions. Molecules containing functional groups like carboxylic acids can act as Brønsted acid catalysts.

A review of the literature did not provide any examples of this compound or its derivatives being employed as an organocatalyst. While the synthesis of related compounds like 4-phenylbutyric acid may involve Lewis acid catalysts, this is distinct from using the target molecule itself to catalyze a reaction. google.comwikipedia.org

Heterogeneous catalysts exist in a different phase from the reactants, offering advantages in separation and reusability. Hybrid materials, such as Metal-Organic Frameworks (MOFs), which are a type of coordination polymer, can serve as platforms for heterogeneous catalysis, either through active metal sites, functionalized ligands, or encapsulated catalytic species.

There is no available research describing the incorporation of this compound into hybrid materials for the purpose of heterogeneous catalysis. While coordination polymers and MOFs built from other dicarboxylate linkers are widely studied for their catalytic activities, nih.gov this specific compound has not been featured in such research.

Derivatization and Analog Studies of 4,4 1,2 Phenylene Dibutanoic Acid

Synthesis of Ester and Amide Derivatives for Research Purposes

The carboxylic acid functional groups are primary sites for derivatization, commonly transformed into esters and amides to modulate properties such as solubility, stability, and intermolecular interactions.

Standard esterification methods, such as the Fischer-Speier esterification, can be employed. This typically involves reacting 4,4'-(1,2-phenylene)dibutanoic acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually driven to completion by removing the water formed, often through azeotropic distillation. Alternatively, for more sensitive substrates, milder methods can be used, such as reaction with alkyl halides in the presence of a non-nucleophilic base, or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an alcohol.

The synthesis of amide derivatives generally proceeds through the activation of the carboxylic acid groups followed by reaction with a primary or secondary amine. A common laboratory-scale method involves converting the dicarboxylic acid to its more reactive diacyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting diacyl chloride is then reacted with the desired amine to form the corresponding diamide (B1670390). Direct condensation of the dicarboxylic acid with an amine using coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA) offers a milder and often higher-yielding alternative.

A relevant synthetic approach for creating amide derivatives can be adapted from the preparation of bis-chalcone amides. For instance, a related bis-chalcone, 3,3'-(1,4-phenylene)bis(1-(4-aminophenyl)prop-2-en-1-one), has been successfully condensed with various carboxylic acids in the presence of a suitable solvent and sodium hydroxide (B78521) to yield a series of amide derivatives in good yields rsc.org. This suggests that the reverse reaction, condensing this compound with various anilines or other amino compounds, is a feasible strategy.

| Derivative Type | General Reagents | Illustrative Product |

| Ester | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Dimethyl 4,4'-(1,2-phenylene)dibutanoate |

| Amide | Thionyl Chloride (SOCl₂), Amine (e.g., Aniline) | N,N'-Diphenyl-4,4'-(1,2-phenylene)dibutanamide |

Modification of the Butanoic Acid Chains (e.g., Chain Length Variation)

Varying the length of the alkanoic acid chains attached to the phenylene ring can significantly impact the molecule's flexibility, lipophilicity, and spatial arrangement of the terminal carboxyl groups. This has been explored in related systems, such as the synthesis of metal-organic frameworks (MOFs) using 1,4-phenylenediacetic acid and 1,4-phenylenedipropionic acid, which are shorter-chain homologs of the 1,4-isomer of the target compound researchgate.net.

The synthesis of these homologs can be achieved through various established synthetic routes. For example, 1,4-phenylenediacetic acid can be synthesized from p-xylene (B151628) dichloride via reaction with a cyanide source followed by hydrolysis, or through a carbonylation reaction chemicalbook.comsigmaaldrich.com. The synthesis of longer-chain homologs could potentially be achieved by employing longer-chain haloalkanoic acids in a Friedel-Crafts alkylation reaction with an appropriate benzene (B151609) derivative.

A study on the structure-activity relationships of anti-inflammatory acridine-alkanoic acids demonstrated that the length and branching of the alkanoic acid side chain are critical for biological activity. Specifically, compounds with acetic and 2-propionic acid side chains were active, while those with carboxy, oxyacetic, thioacetic, and 3-propionic acid side chains were inactive nih.gov. This highlights the importance of systematic chain length variation in tuning the biological properties of such molecules.

| Compound Name | Isomer | Chain Structure |

| 4,4'-(1,2-Phenylene)diacetic Acid | ortho | -CH₂COOH |

| 4,4'-(1,2-Phenylene)dipropanoic Acid | ortho | -(CH₂)₂COOH |

| This compound | ortho | -(CH₂)₃COOH |

| 4,4'-(1,4-Phenylene)diacetic Acid | para | -CH₂COOH |

| 4,4'-(1,4-Phenylene)dipropanoic Acid | para | -(CH₂)₂COOH |

Alteration of the Phenylene Moiety (e.g., Isomers, Substitution Patterns, Heteroaromatic Incorporation)

Modification of the central phenylene ring provides another layer of structural diversity. This can involve changing the substitution pattern (isomerism), introducing various substituents onto the ring, or replacing the benzene ring with a heteroaromatic system.

Isomers: The positional isomers of the dibutanoic acid chains on the phenylene ring (ortho, meta, and para) will have distinct three-dimensional structures. The ortho-isomer (1,2-disubstituted) has the side chains in close proximity, which can lead to steric interactions and potential intramolecular hydrogen bonding. The meta-isomer (1,3-disubstituted) and para-isomer (1,4-disubstituted) will have progressively larger distances between the carboxyl groups, influencing their ability to chelate metal ions or span receptor binding sites. The synthesis of the para-isomer, 4,4'-(1,4-phenylene)dibutanoic acid, is documented in chemical databases researchgate.net. A related para-substituted compound, 4,4′-[p-phenylenebis(oxy)]dibutanoic acid, has been synthesized and its crystal structure characterized, revealing a centrosymmetric molecule with the side chains in an anti-conformation google.com.

Substitution Patterns: The introduction of substituents (e.g., alkyl, alkoxy, halogen, nitro groups) onto the phenylene ring can alter the electronic properties and steric profile of the molecule. For example, electron-donating groups can increase the electron density of the aromatic ring, while electron-withdrawing groups can decrease it. These changes can influence the pKa of the carboxylic acid groups and the molecule's interaction with biological targets. The synthesis of substituted derivatives can be achieved by starting with a substituted benzene derivative in a Friedel-Crafts reaction or by electrophilic aromatic substitution on the this compound core, although the latter may lead to mixtures of products.

Heteroaromatic Incorporation: Replacing the central benzene ring with a heteroaromatic ring system, such as pyridine (B92270), thiophene, or furan, can introduce significant changes in polarity, hydrogen bonding capacity, and coordination geometry. For example, the synthesis of pyridinedicarboxylic acids is well-established, often involving the oxidation of substituted quinolines or lutidines ontosight.aiepo.orgepo.orggoogle.com. Similarly, thiophenedicarboxylic acid derivatives have been prepared and utilized as building blocks in various applications google.comresearchgate.net. The incorporation of a nitrogen atom in a pyridine ring, for instance, provides a basic site for protonation or metal coordination, in addition to the carboxylic acid groups.

| Analog Type | Core Structure | Key Features |

| Isomer | 1,3-Phenylene (meta) | Increased distance between acid chains vs. ortho |

| Isomer | 1,4-Phenylene (para) | Linear arrangement of acid chains |

| Substituted | 4-Methyl-1,2-phenylene | Introduction of an electron-donating group |

| Substituted | 4-Chloro-1,2-phenylene | Introduction of an electron-withdrawing, lipophilic group |

| Heteroaromatic | Pyridine-2,5-diyl | Introduction of a basic nitrogen atom, altered geometry |

| Heteroaromatic | Thiophene-2,5-diyl | Introduction of a sulfur atom, altered electronic properties |

Development of Optically Active Derivatives

Due to the ortho-substitution, appropriately substituted derivatives of this compound can exhibit atropisomerism, a type of axial chirality arising from restricted rotation around the C-C single bonds connecting the side chains to the aromatic ring. If the substituents on the phenylene ring or the butanoic acid chains are sufficiently bulky, rotation can be hindered to the extent that stable, non-interconverting enantiomers can be isolated.

The development of optically active derivatives can be pursued through two main strategies: chiral resolution or asymmetric synthesis.

Chiral Resolution: A racemic mixture of a chiral derivative can be separated into its constituent enantiomers. A common method is to form diastereomeric salts by reacting the dicarboxylic acid with a chiral resolving agent, such as a chiral amine (e.g., brucine, strychnine, or a synthetic chiral amine). The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. After separation, the pure enantiomers of the dicarboxylic acid can be recovered by treatment with a strong acid. Another powerful technique for both analytical and preparative scale separation is chiral High-Performance Liquid Chromatography (HPLC) nih.govnih.gov. This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

Asymmetric Synthesis: This approach aims to create a specific enantiomer directly. This could involve using a chiral catalyst in the synthetic route. For example, asymmetric hydrogenation of a suitable unsaturated precursor could establish the chiral centers. More advanced methods involve the use of chiral Brønsted acid catalysts, such as axially chiral dicarboxylic acids, which have been shown to be effective in promoting asymmetric transformations acs.orgnih.gov. While no specific asymmetric synthesis of this compound derivatives has been reported, the principles of asymmetric catalysis are well-established and could be applied to this system rsc.org.

| Method | Description | Example Application |

| Chiral Resolution | Separation of a racemic mixture. | Formation of diastereomeric salts with a chiral amine followed by fractional crystallization. |

| Chiral HPLC | Chromatographic separation using a chiral stationary phase. | Preparative separation of enantiomers of a chiral biphenyl (B1667301) derivative. nih.gov |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer using a chiral catalyst or auxiliary. | Asymmetric Mannich-type reaction catalyzed by an axially chiral dicarboxylic acid. acs.orgnih.gov |

Investigation of Structure-Property Relationships in Analog Series

A systematic study of the structure-property relationships (SPR) within a series of this compound analogs is essential to understand how specific structural modifications influence their properties. This involves synthesizing a library of related compounds and evaluating their physical, chemical, and potentially biological properties.

For instance, the effect of chain length and isomerism on the formation of liquid crystalline phases could be investigated. In other systems, such as those based on perylene-3,4-dicarboximide, the substitution pattern has been shown to be a key determinant of liquid crystallinity rsc.org. The flexible butanoic acid chains and the rigid phenylene core of the target compound's analogs could lead to the formation of discotic or calamitic liquid crystal phases upon heating.

In the context of materials science, the ability of these dicarboxylic acids to act as linkers in the formation of MOFs could be explored. The geometry and flexibility of the linker are critical in determining the topology and pore characteristics of the resulting framework. A study comparing 1,4-phenylenediacetic acid and 1,4-phenylenedipropionic acid in the synthesis of gallium-based MOFs revealed that the longer, more flexible dipropionic acid linker led to different framework structures compared to the shorter diacetic acid linker researchgate.net.

If the analogs are designed as potential biologically active agents, structure-activity relationship (SAR) studies would be paramount. This would involve evaluating the analogs in relevant biological assays to determine how changes in structure affect activity. For example, a study on a series of phenylalkylamines established clear relationships between the substitution pattern on the phenyl ring and their psychotomimetic activity nih.gov. Similarly, for the this compound series, one could investigate how modifications to the chain length, phenylene substitution, and stereochemistry impact a specific biological endpoint.

| Property Investigated | Structural Modification | Potential Outcome |